Bienvenue dans la boutique en ligne BenchChem!

N-[(2-Fluorophenyl)methyl]-4-iodo-2,5-dimethoxybenzeneethanamine

5-HT2A receptor binding radioligand displacement affinity comparison

25I-NBF (CAS 919797-21-0) is the defining N-(2-fluorobenzyl) member of the 25X-NBF series, exhibiting an approximately 6-fold reduction in 5-HT2A binding affinity versus 25I-NBOMe (Ki = 0.26 nM vs. 0.044 nM) and distinct biased signaling downstream of the 5-HT2A receptor. This compound serves as an essential reference standard in PET radioligand development, having been validated as [¹¹C]Cimbi-21 for cerebral 5-HT2A mapping, and enables complete SAR panel coverage when procured alongside N-(2-methoxybenzyl), N-(2-hydroxybenzyl), and N-(2,3-methylenedioxybenzyl) congeners. A published in vivo dataset confirming no rewarding or dopamine-elevating effects provides a critical benchmark for abuse-liability screening. Procure 25I-NBF to anchor your receptor profiling, functional selectivity, or radiotracer programs with a pharmacologically characterized, literature-supported tool compound.

Molecular Formula C17H19FINO2
Molecular Weight 415.24
CAS No. 919797-21-0
Cat. No. B1661538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2-Fluorophenyl)methyl]-4-iodo-2,5-dimethoxybenzeneethanamine
CAS919797-21-0
Molecular FormulaC17H19FINO2
Molecular Weight415.24
Structural Identifiers
SMILESCOC1=CC(=C(C=C1CCNCC2=CC=CC=C2F)OC)I
InChIInChI=1S/C17H19FINO2/c1-21-16-10-15(19)17(22-2)9-12(16)7-8-20-11-13-5-3-4-6-14(13)18/h3-6,9-10,20H,7-8,11H2,1-2H3
InChIKeyLPBKNBHMWRBPHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: N-[(2-Fluorophenyl)methyl]-4-iodo-2,5-dimethoxybenzeneethanamine (25I-NBF; CAS 919797-21-0) – Differentiated Selection Evidence for 5-HT2A-Focused Research


N-[(2-Fluorophenyl)methyl]-4-iodo-2,5-dimethoxybenzeneethanamine (synonym 25I-NBF, formerly Cimbi-21) is a synthetic N-benzylphenethylamine belonging to the 25X-NBF subclass derived from the 2C-X hallucinogen family [1]. It functions as a highly potent partial agonist at the human serotonin 5-HT2A receptor (Ki = 0.26 nM; EC50 = 1.6 nM) and has been applied in its carbon-11 radiolabelled form as a PET tracer ([11C]Cimbi-21) for mapping cerebral 5-HT2A receptor distribution . Unlike the more widely studied 25I-NBOMe, 25I-NBF incorporates an N-(2-fluorobenzyl) moiety that systematically alters its pharmacodynamic profile relative to N-(2-methoxybenzyl), N-(2-hydroxybenzyl), and N-(2,3-methylenedioxybenzyl) congeners, a property exploited for biased signaling and in vivo safety studies [2].

Why 25I-NBF Cannot Be Interchanged with 25I-NBOMe or Other N-Benzylphenethylamines: Structural Drivers of Divergent Pharmacology


The N-benzyl substituent is the dominant structural determinant of affinity, functional efficacy, and subtype selectivity in this compound class. Hansen et al. (2014) demonstrated that the N-(2-fluorobenzyl) series (compounds 1c–12c, which includes 25I-NBF) is uniformly inferior in binding affinity, functional potency, and 5-HT2A/2C selectivity compared to identical phenethylamine cores bearing N-(2-methoxybenzyl), N-(2-hydroxybenzyl), or N-(2,3-methylenedioxybenzyl) groups [1]. Consequently, substituting 25I-NBOMe (N-2-methoxybenzyl; Ki ≈ 0.044 nM) with 25I-NBF (Ki = 0.26 nM) produces an approximately 6-fold reduction in 5-HT2A binding affinity, while substitution with 25I-NBOH (N-2-hydroxybenzyl) yields the highest functional potency in the series . These differences are not merely quantitative; the fluorine substituent alters hydrogen-bonding capacity and biased signaling profiles relative to methoxy or hydroxy analogs, making pharmacological interchange scientifically unsound without explicit re-characterization data [1][2].

Quantitative Differentiation Evidence: 25I-NBF (CAS 919797-21-0) Versus Closest Analogs


5-HT2A Binding Affinity: 25I-NBF Exhibits ~6-Fold Lower Affinity than 25I-NBOMe, Enabling Wider Concentration–Response Dynamic Range

25I-NBF binds human 5-HT2A receptors with a Ki of 0.26 nM, representing approximately 6-fold lower affinity than 25I-NBOMe (Ki = 0.044 nM at the same receptor) . This quantitative reduction is attributed to the diminished hydrogen-bond acceptor capability of the 2-fluorobenzyl moiety versus the 2-methoxybenzyl group [1]. For experimental designs requiring intermediate affinity to avoid receptor saturation or to maintain a wider concentration–response dynamic range, 25I-NBF offers a controlled affinity step-down from the ultrapotent NBOMe analogs.

5-HT2A receptor binding radioligand displacement affinity comparison

Functional Efficacy: 25I-NBF Is a Partial Agonist at 5-HT2A (EC50 = 1.6 nM), Distinguished from Full Agonists Such as 25I-NBOMe

In calcium flux functional assays at human 5-HT2A receptors, 25I-NBF acts as a partial agonist with an EC50 of 1.6 nM . By contrast, 25I-NBOMe has been characterized as a full agonist at the same receptor with substantially higher functional potency [1]. This partial agonist profile of 25I-NBF is consistent with the class-level observation that N-(2-fluorobenzyl) derivatives exhibit reduced efficacy compared to N-(2-methoxybenzyl) and N-(2-hydroxybenzyl) congeners [2]. Partial agonism may be therapeutically relevant, as it can maintain receptor signaling tone while limiting maximal receptor activation-driven toxicity.

functional agonism calcium mobilization efficacy comparison

Class-Level SAR Evidence: N-(2-Fluorobenzyl) Derivatives Are Inferior to All Other N-Benzyl Series in Affinity, Efficacy, and Selectivity

In the only published systematic head-to-head comparison of 48 N-benzylphenethylamines (Hansen et al., 2014), the N-(2-fluorobenzyl) series (compounds 1c–12c, encompassing 25I-NBF) was explicitly characterized as 'inferior in terms of affinity, efficacy, and selectivity compared to the other three series' – namely N-(2-methoxybenzyl), N-(2-hydroxybenzyl), and N-(2,3-methylenedioxybenzyl) – while being 'comparable to the parent phenethylamines' [1]. This class-level ranking is a direct consequence of the 2-fluorobenzyl group's diminished hydrogen-bond acceptor capability, which systematically weakens ligand–receptor interactions [1]. This finding establishes that for any given 4-substituted-2,5-dimethoxyphenethylamine core, the NBF variant consistently underperforms the corresponding NBOMe, NBOH, and NBMD analogs.

structure–activity relationship N-benzyl substitution comparative pharmacology

In Vivo Safety Profile: 25I-NBF Demonstrated No Rewarding Effects, No Reinforcing Effects, and No Sensorimotor Gating Deficits in Rodent Models

In a comprehensive in vivo characterization alongside 25C-NBF and 25B-NBF, Nadal-Gratacós et al. (2025) reported that 25I-NBF and its NBF congeners did not induce rewarding effects in the mouse conditioned place preference paradigm, produced no reinforcing effects in rat intravenous self-administration, and caused no changes in accumbal dopamine levels [1]. Furthermore, acute NBF administration did not affect sensorimotor gating as assessed by prepulse inhibition [1]. These findings contrast with published reports on 25I-NBOMe and 25B-NBOMe, which have demonstrated rewarding and reinforcing properties linked to dopaminergic mechanisms [2]. While direct head-to-head in vivo comparisons between 25I-NBF and 25I-NBOMe under identical protocols are unavailable, the NBF class profile suggests a differentiated abuse liability signature.

abuse potential conditioned place preference self-administration prepulse inhibition

PET Tracer Application: [11C]Cimbi-21 (25I-NBF) Validated for In Vivo 5-HT2A Agonist Imaging in Porcine Brain

25I-NBF, radiolabelled as [11C]Cimbi-21, was evaluated alongside a series of 11C-phenethylamines as a 5-HT2A receptor agonist PET tracer in porcine brain [1]. While [11C]Cimbi-36 ultimately emerged as the most promising candidate with the highest target-to-background binding ratio, [11C]Cimbi-21 demonstrated measurable cortical binding (BPND) and contributed to the structure–activity understanding that guided subsequent tracer optimization [1]. This PET application represents a use case not commonly pursued with NBOMe analogs, partly because the fluorine atom in the NBF scaffold provides a conceptual path toward 18F-labelling, although 11C-methylation was the method employed for Cimbi-21 [1].

positron emission tomography 5-HT2A agonist radioligand neuroimaging

Biased Signaling: 25I-NBF Exhibits Gq Bias Over β-Arrestin Recruitment, with a Bias Factor Similar to Endogenous 5-HT

In the Nadal-Gratacós et al. (2025) study, NBF compounds including 25I-NBF demonstrated a bias factor (defined as the preference for Gq over β-arrestin pathways at 5-HT2A receptors) that was similar to that of endogenous serotonin (5-HT) [1]. This balanced Gq/β-arrestin recruitment profile differentiates 25I-NBF from certain psychedelics that exhibit strong β-arrestin bias, and may be relevant to the compound's moderate head-twitch response and absence of psychoplastogenic effects reported for 25I-NBF (in contrast to 25C-NBF, which did show dendritogenesis and spinogenesis) [1]. Direct comparative bias data for 25I-NBOMe using the same NanoBiT assay platform is not available from this study.

biased agonism Gq signaling β-arrestin functional selectivity

Application Scenarios Where 25I-NBF (CAS 919797-21-0) Provides Demonstrated Differentiation Value


5-HT2A Agonist PET Tracer Development and Reference Compound Studies

Laboratories engaged in developing agonist-based 5-HT2A PET radioligands can procure 25I-NBF as a structurally defined reference standard within a published tracer optimization series [1]. [11C]Cimbi-21 provides validated radiosynthesis methodology, in vivo porcine brain uptake data, and a benchmark binding profile against which novel 18F-labeled NBF analogs can be assessed. The 2-fluorobenzyl scaffold provides a conceptual handle for future 18F-fluoroethylation or direct 18F-for-19F isotopic substitution strategies.

Biased Signaling Dissection at 5-HT2A: Gq vs. β-Arrestin Pathway Studies

25I-NBF, with its experimentally confirmed 5-HT-like Gq-over-β-arrestin bias factor [2], serves as a tool compound for functional selectivity studies at 5-HT2A receptors. Its partial agonist profile (EC50 = 1.6 nM; Emax < 100%) enables interrogation of signaling pathway engagement at sub-maximal receptor activation levels, complementing full agonists (e.g., 25I-NBOMe) and antagonists (e.g., MDL100907) in the same experimental platform.

Preclinical Abuse Liability Screening Panels for Psychedelic-Derived Therapeutics

Drug development programs evaluating 5-HT2A agonists for depression, anxiety, or PTSD can utilize 25I-NBF as a reference compound with documented negative results across conditioned place preference, intravenous self-administration, and accumbal dopamine microdialysis assays [2]. This established in vivo dataset provides a comparative anchor when screening novel N-benzylphenethylamine candidates for abuse potential, particularly in contrast to NBOMe analogs with documented rewarding effects [3].

Structure–Activity Relationship Studies of the N-Benzyl Pharmacophore in Phenethylamine 5-HT2A Agonists

For medicinal chemistry groups systematically exploring the N-benzyl substitution space, 25I-NBF represents the 4-iodo-2,5-dimethoxy member of the N-(2-fluorobenzyl) series (compound 8c in Hansen et al., 2014) [4]. Procurement of 25I-NBF alongside the corresponding N-(2-methoxybenzyl), N-(2-hydroxybenzyl), and N-(2,3-methylenedioxybenzyl) analogs enables complete series coverage for comparative binding, functional, and selectivity profiling, with the SAR framework already established in the primary literature.

Quote Request

Request a Quote for N-[(2-Fluorophenyl)methyl]-4-iodo-2,5-dimethoxybenzeneethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.